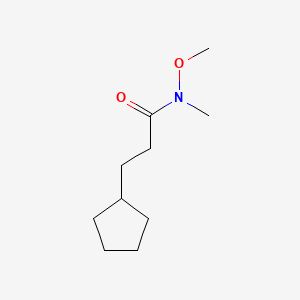

3-Cyclopentyl-N-methoxy-N-methylpropanamide

Description

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS: 1221341-52-1) is a synthetic organic compound characterized by a cyclopentyl group attached to a propanamide backbone, with methoxy and methyl substituents on the amide nitrogen. Its molecular formula is C₁₀H₁₉NO₂ (MW: 185.26 g/mol), and it is commercially available as a high-purity building block (95%) for pharmaceutical and materials research . The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility in ketone synthesis via Grignard or organometallic reactions, distinguishing it from simpler propanamide derivatives .

Properties

IUPAC Name |

3-cyclopentyl-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNIXHIUHZMCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673686 | |

| Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221341-52-1 | |

| Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with methoxyacetyl chloride under controlled conditions to form the desired product . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Cyclopentyl-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Cyclopentyl-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit RNA polymerase I transcription, which is crucial for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately induces apoptosis in cancer cells. The compound’s molecular targets include RNA polymerase I and associated transcription factors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Cyclopentyl-N-methoxy-N-methylpropanamide with four analogs:

Key Observations :

- Lipophilicity: The target compound’s logP (~2.1) reflects moderate lipophilicity due to the cyclopentyl group. Analogs with polar groups (e.g., morpholino-ether in or sulfonyl-piperazine in ) exhibit lower logP values, enhancing aqueous solubility .

Biological Activity

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS No. 1221341-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

This compound is characterized by its unique cyclopentyl group, which contributes to its specific interactions with biological targets. The compound primarily acts as an inhibitor of RNA polymerase I transcription, crucial for ribosomal RNA synthesis. This inhibition disrupts ribosome biogenesis, leading to apoptosis in cancer cells.

Chemical Reactions:

- Oxidation: The compound can be oxidized using agents like potassium permanganate.

- Reduction: Reduction can be performed using lithium aluminum hydride.

- Substitution: Nucleophilic substitution may occur with sodium methoxide or sodium ethoxide.

Biological Activity

The biological activity of this compound has been investigated in various studies, showcasing its potential therapeutic applications:

- Antitumor Activity: Research indicates that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. Its mechanism involves downregulating key transcription factors involved in cell survival.

- Cellular Impact: In vitro studies have demonstrated that treatment with this compound leads to morphological changes and reduced viability in specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines:

- A study conducted on human renal carcinoma cells (ACHN) showed that treatment with this compound resulted in significant apoptosis compared to control groups. The compound's ability to inhibit RNA polymerase I was confirmed through biochemical assays.

-

Mechanistic Insights:

- Further investigations revealed that the compound's interaction with RNA polymerase I leads to a cascade of cellular events culminating in programmed cell death. This was supported by flow cytometry analyses showing increased populations of apoptotic cells following treatment.

-

Comparison with Similar Compounds:

- When compared to similar compounds such as N-methoxy-N-methylacetamide and N-methoxy-N-methylpropionamide, this compound demonstrated enhanced efficacy due to the presence of the cyclopentyl group, which affects binding affinity to molecular targets.

Data Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Antitumor Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Inhibits RNA polymerase I transcription | Significant | 20 |

| N-methoxy-N-methylacetamide | Similar mechanism but less effective | Moderate | 50 |

| N-methoxy-N-methylpropionamide | Different alkyl chain length | Low | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.